molecular formula C14H17NO B2881749 1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2224491-57-8

1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2881749
CAS No.: 2224491-57-8
M. Wt: 215.296
InChI Key: LVAIPHODPSMXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of pyrrolidinyl ketones This compound is characterized by the presence of a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a 4-methylphenyl group as a substituent

Preparation Methods

The synthesis of 1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine and acetone under basic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, it can enhance their levels in the synaptic cleft, leading to increased neurotransmission. This mechanism is similar to that of other monoamine uptake inhibitors and is of interest in the development of treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Comparison with Similar Compounds

1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    Pyrovalerone: A compound with a similar pyrrolidine structure but with a different substituent on the phenyl ring. Pyrovalerone is also a monoamine uptake inhibitor and has been studied for its potential therapeutic applications.

    Methylenedioxypyrovalerone (MDPV): Another pyrrolidine derivative with a methylenedioxy group. MDPV is known for its stimulant effects and has been studied for its potential use in treating various neurological conditions.

The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of dopamine and norepinephrine transporters, making it a valuable compound for further research .

Properties

IUPAC Name

1-[2-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-10-4-5-13(15)12-8-6-11(2)7-9-12/h3,6-9,13H,1,4-5,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAIPHODPSMXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.